[4-(3-Aminomethyl-phenyl)-piperidin-1-YL]-(5-phenethyl-pyridin-3-YL)-methanone
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Overview
Description
. These compounds contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group. This compound has been studied for its potential pharmacological applications, particularly as an inhibitor of human beta-II tryptase .
Preparation Methods
The synthesis of [4-(3-AMINOMETHYL-PHENYL)-PIPERIDIN-1-YL]-(5-PHENETHYL-PYRIDIN-3-YL)-METHANONE involves multiple steps, including the formation of the piperidine ring and the attachment of the phenyl and pyridinyl groups. One common synthetic route involves the reaction of 3-aminomethylphenyl with piperidin-1-yl and phenethylpyridin-3-yl under specific conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects by inhibiting human beta-II tryptase, a serine protease found almost exclusively in mast cells . Tryptase has trypsin-like specificity, favoring cleavage of substrates with an arginine or lysine at the P1 position. The inhibition of tryptase can reduce pro-inflammatory cellular activities, making this compound a potential therapeutic agent for allergic diseases .
Comparison with Similar Compounds
Similar compounds include other phenylpiperidines and pyridinecarboxylic acid derivatives . Compared to these compounds, [4-(3-AMINOMETHYL-PHENYL)-PIPERIDIN-1-YL]-(5-PHENETHYL-PYRIDIN-3-YL)-METHANONE is unique due to its specific structure and potent inhibitory activity against human beta-II tryptase . Other similar compounds include:
- N-(3-(AMINOMETHYL)-PHENYL)-5-(4-PHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE
- 2,4-BIS[(SUBSTITUTED-AMINOMETHYL)PHENYL]PHENYLQUINAZOLINE
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!
Properties
Molecular Formula |
C26H29N3O |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[4-[3-(aminomethyl)phenyl]piperidin-1-yl]-[5-(2-phenylethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C26H29N3O/c27-17-21-7-4-8-24(15-21)23-11-13-29(14-12-23)26(30)25-16-22(18-28-19-25)10-9-20-5-2-1-3-6-20/h1-8,15-16,18-19,23H,9-14,17,27H2 |
InChI Key |
CCLHROFBSWWOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC(=C2)CN)C(=O)C3=CN=CC(=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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